1-(Cyclopropylcarbonyl)piperidin-4-one
Overview
Description
1-(Cyclopropylcarbonyl)piperidin-4-one is a heterocyclic compound with the molecular formula C9H13NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential pharmacological activities and its use as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Cyclopropylcarbonyl)piperidin-4-one can be synthesized using various methods. One common approach involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a ketone. Another method includes stereoselective synthesis, which allows for the creation of specific stereoisomers of the compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylcarbonyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
1-(Cyclopropylcarbonyl)piperidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylcarbonyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of cancer cell proliferation or antiviral activity .
Comparison with Similar Compounds
1-(Cyclopropylcarbonyl)piperidin-4-one can be compared with other piperidine derivatives, such as:
- 1-(2-Methoxyethyl)piperidin-3-yl]methanamine
- 1-(2-Phenylethyl)piperidin-4-yl]methanamine
- N-Methyl[1-(1-piperidinyl)cyclohexyl]methanamine
These compounds share a similar piperidine core but differ in their substituents, which can lead to variations in their pharmacological activities and applications. The uniqueness of this compound lies in its specific cyclopropylcarbonyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(cyclopropanecarbonyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-8-3-5-10(6-4-8)9(12)7-1-2-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWAAVPJNOLUDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566697 | |
Record name | 1-(Cyclopropanecarbonyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63463-43-4 | |
Record name | 1-(Cyclopropanecarbonyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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